![molecular formula C11H13Br B2795422 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene CAS No. 1487188-84-0](/img/structure/B2795422.png)
4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene
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Overview
Description
“4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.129. This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” is 1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure of the molecule.Scientific Research Applications
Synthesis and Properties
The compound 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene and its derivatives have been explored in various synthetic applications. For instance, a study demonstrated the synthesis of brominated bi-1H-indene derivatives, emphasizing their photochromic and photomagnetic properties. These properties significantly change upon substituting hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines (Chen et al., 2010).
Reaction Mechanisms
Understanding the stereochemical course of reactions involving indene derivatives is crucial. Research on the bromofluorocarbene adduct of indene highlighted its utility in generating isonaphthalene via the Doering–Moore–Skattebol reaction (Christl et al., 2006). Similarly, the reaction of 1,2-dimethylindazolium-3-carboxylate with α-halo ketones leading to ring enlargement reactions further showcases the diverse chemical behavior of such compounds (Schmidt et al., 2008).
Material Properties
Indene derivatives have also been explored for their material properties. For example, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which serves as a synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene, demonstrates the potential of these compounds in material science applications (Chou & Tsai, 1991).
Corrosion Inhibition
In the context of industrial applications, derivatives of 2,3-dihydro-1H-indene have been studied as corrosion inhibitors. One study demonstrated the anti-corrosive behavior of certain indanone derivatives on mild steel in hydrochloric acid solution, indicating their potential utility in protective coatings (Saady et al., 2018).
Molecular Structure Studies
The molecular structures of 2,3-dihydro-1H-indene and its derivatives have been analyzed using density functional theory calculations. These studies provide insights into the reactivity and polarity of these molecules, which are crucial for understanding their behavior in various reactions (Prasad et al., 2010).
Safety and Hazards
The safety information for “4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological activity involved.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of molecular and cellular effects.
properties
IUPAC Name |
4-bromo-2,2-dimethyl-1,3-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDSCJJUXFOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1487188-84-0 |
Source
|
Record name | 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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